![molecular formula C10H11FO4S B11795799 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with a fluorinated phenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Applications De Recherche Scientifique
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.
2-Fluoro-6-{[2-(2-methoxy-4-(methylsulfonyl)methyl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Investigated for its potential in cancer therapy.
Uniqueness
2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane stands out due to its dioxolane ring structure, which imparts unique chemical properties and reactivity. The presence of both fluorine and methylsulfonyl groups further enhances its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H11FO4S |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methylsulfonylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO4S/c1-16(12,13)9-6-7(2-3-8(9)11)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
YYPZJLHCZDXBTD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


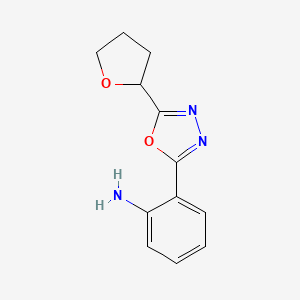
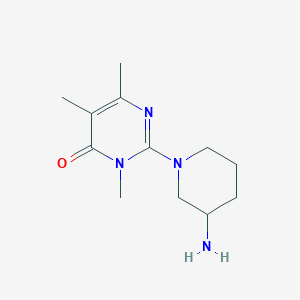
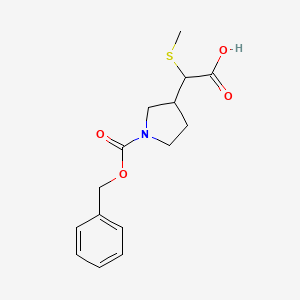

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
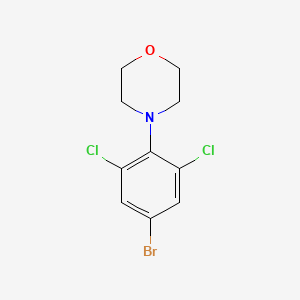



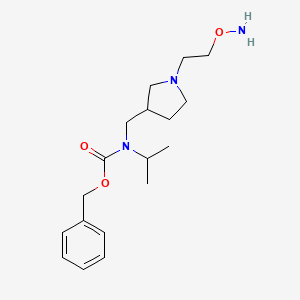
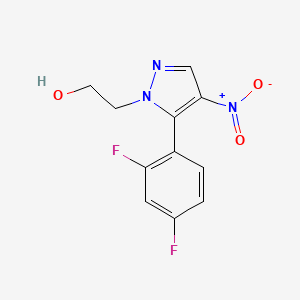
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)

